Didecyl Dimethyl Ammonium-d6 Chloride
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Overview
Description
Didecyl Dimethyl Ammonium-d6 Chloride is a quaternary ammonium compound widely used for its potent antimicrobial properties. It is a cationic surfactant, meaning it carries a positive charge on the nitrogen atom, which enables it to interact effectively with negatively charged surfaces. This compound is commonly used as an antiseptic and disinfectant, disrupting intermolecular interactions and dissociating lipid bilayers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didecyl Dimethyl Ammonium-d6 Chloride involves dissolving a mixture of didecyl methyl tertiary amine and chloromethane in an alcohol solvent. A catalyst is then added, and the mixture is refluxed at temperatures between 75 and 95°C under a reaction pressure of less than or equal to 0.18 MPa for 4 to 6 hours. After the reaction, the mixture is preserved at 80 to 90°C for 2 to 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Didecyl Dimethyl Ammonium-d6 Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Didecyl Dimethyl Ammonium-d6 Chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: It serves as an antimicrobial agent, effective against a broad spectrum of bacteria and fungi.
Medicine: It is used in disinfectants for surgical instruments and surfaces in healthcare settings.
Industry: It is employed in water treatment, as a corrosion inhibitor, and in the formulation of cleaning products
Mechanism of Action
The mechanism of action of Didecyl Dimethyl Ammonium-d6 Chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This action causes the leakage of intracellular molecules, leading to cell death. The compound targets the phospholipid membrane of microorganisms, causing structural damage and loss of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Dimethyldioctadecylammonium Chloride: A longer-chain analogue with similar uses.
Cetylpyridinium Chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges
Uniqueness
Didecyl Dimethyl Ammonium-d6 Chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent .
Properties
Molecular Formula |
C22H48ClN |
---|---|
Molecular Weight |
368.1 g/mol |
IUPAC Name |
didecyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1/i3D3,4D3; |
InChI Key |
RUPBZQFQVRMKDG-SKCUOGQWSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCCCCCCCC)(CCCCCCCCCC)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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